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molecular formula C10H10N2S B1267488 4-Benzyl-1,3-thiazol-2-amine CAS No. 7496-56-2

4-Benzyl-1,3-thiazol-2-amine

Cat. No. B1267488
M. Wt: 190.27 g/mol
InChI Key: FDUDPXVHCZKIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599917B1

Procedure details

5.0 g of benzyl chloromethyl ketone (Example 211a) was dissolved in 20 ml of ethanol and 2.3 g of thiourea was added thereto, followed by heating under reflux for 3 hours. After cooling as it was, the solvent was removed and the residue was subjected to NH-silica gel column chromatography using 50% ethyl acetate/hexane and ethyl acetate as an eluent for separation and purification, to give 1.7 g of the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[NH2:15][C:13]1[S:14][CH:2]=[C:3]([CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(=O)CC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
for separation and purification

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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